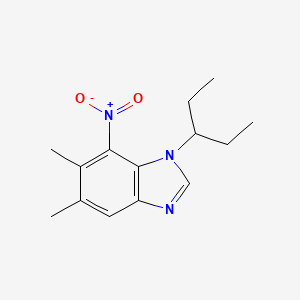

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

描述

Chemical Identity and Structural Characterization of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is registered under Chemical Abstracts Service number 73215-11-9, providing a unique identifier for this specific molecular structure. The preferred International Union of Pure and Applied Chemistry name reflects the benzimidazole core structure with specific substitution patterns at defined positions.

The benzimidazole ring system serves as the foundational scaffold, designated as 1H-benzimidazole according to Hantzsch-Widman nomenclature principles. This heterocyclic framework consists of a fused benzene and imidazole ring system, where the imidazole component contains two nitrogen atoms at positions 1 and 3. The numbering system for benzimidazoles follows established conventions where the nitrogen atoms receive priority in position assignment, consistent with heterocyclic nomenclature rules that prioritize heteroatoms over carbon atoms.

The systematic name incorporates several key structural elements that define the compound's identity. The 1-(1-ethylpropyl) designation indicates the presence of a branched alkyl substituent attached to the nitrogen atom at position 1 of the benzimidazole ring. This substituent, also known as pentan-3-yl, consists of a central carbon atom bearing two ethyl groups, creating a symmetrical branched structure. The 5,6-dimethyl portion of the name specifies the presence of methyl groups at positions 5 and 6 of the benzimidazole ring system, while the 7-nitro designation indicates a nitro group substitution at position 7.

Alternative nomenclature systems have been employed to describe this compound, including the designation as 5,6-dimethyl-7-nitro-1-(pentan-3-yl)-1H-benzimidazole. This alternative naming convention emphasizes the pentan-3-yl substituent, providing clarity regarding the branched alkyl chain structure. The consistent use of positional numbering across different nomenclature systems ensures unambiguous identification of the compound's structural features.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₄H₁₉N₃O₂, representing a composition of fourteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This molecular composition reflects the complex structure incorporating the benzimidazole heterocycle with its various substituents.

The molecular weight of the compound is consistently reported as 261.32 grams per mole across multiple analytical sources. This molecular weight calculation corresponds precisely with the sum of atomic weights for the constituent elements in the molecular formula. Elemental analysis data from certified reference standards confirms the theoretical composition, with experimental values showing 64.36% carbon, 7.41% hydrogen, and 16.02% nitrogen.

The exact mass determination, reported as 261.148 atomic mass units, provides high-precision molecular weight information essential for mass spectrometric identification. This exact mass value represents the monoisotopic mass calculated using the most abundant isotopes of each element present in the molecule. The degree of unsaturation for this compound can be calculated as six, indicating the presence of six degrees of unsaturation contributed by the benzimidazole ring system and the nitro group functionality.

Physical property analysis reveals additional molecular characteristics including a calculated density of 1.19 grams per cubic centimeter and a predicted boiling point of 414 degrees Celsius at 760 millimeters of mercury pressure. These properties reflect the molecular size and intermolecular forces present in the crystalline solid state. The refractive index is reported as 1.591, providing optical properties useful for identification and purity assessment.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Profile

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through analysis of both proton and carbon environments. Certificate of analysis data from reference standard preparations confirms that the compound exhibits nuclear magnetic resonance spectral patterns consistent with the proposed molecular structure. The benzimidazole proton at position 2 appears as a characteristic singlet in the aromatic region, reflecting the electron-deficient nature of this heterocyclic position.

The ethylpropyl substituent generates a complex multipicity pattern in the aliphatic region of the proton nuclear magnetic resonance spectrum. The central methine proton of the pentan-3-yl group appears as a characteristic quintet due to coupling with the adjacent methylene protons of the two ethyl chains. The methylene protons of the ethyl groups exhibit quartet patterns arising from coupling with the terminal methyl groups, while the terminal methyl groups appear as triplets due to coupling with the adjacent methylene protons.

The dimethyl substituents at positions 5 and 6 of the benzimidazole ring appear as distinct singlets in the aliphatic region, providing clear evidence for the symmetrical substitution pattern. These aromatic methyl groups typically resonate at chemical shifts distinct from aliphatic methyl groups due to the aromatic ring current effects. The absence of aromatic proton signals in the expected regions for positions 5 and 6 confirms the presence of methyl substitution at these positions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of fourteen distinct carbon environments consistent with the molecular formula. The carbonyl carbon of the nitro group and the carbons of the benzimidazole ring system appear in characteristic regions of the carbon spectrum. The branched alkyl substituent contributes multiple aliphatic carbon signals with chemical shifts reflecting their specific environments within the molecular structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound has been extensively documented in environmental analytical studies, particularly in the context of pendimethalin metabolite identification. The molecular ion peak appears at mass-to-charge ratio 262 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺. This molecular ion serves as the base peak for subsequent fragmentation analysis and structural confirmation.

Characteristic fragmentation patterns include the loss of the ethylpropyl substituent, generating fragment ions that retain the substituted benzimidazole core structure. The nitro group contributes to specific fragmentation pathways, including the loss of nitrogen dioxide (46 mass units) to form stable radical cation species. These fragmentation patterns provide diagnostic information for compound identification in complex environmental matrices.

Tandem mass spectrometry experiments reveal additional structural information through collision-induced dissociation studies. The primary fragmentation pathway involves cleavage at the nitrogen-carbon bond connecting the ethylpropyl substituent to the benzimidazole ring. Secondary fragmentation includes rearrangement processes involving the nitro group and methyl substituents, generating characteristic product ions useful for structural elucidation and quantitative analysis.

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula and distinguish this compound from potential isobaric interferences. The accurate mass measurement of 261.1477 atomic mass units (with typical mass accuracy better than 5 parts per million) enables confident identification even in complex environmental samples containing multiple related compounds.

Infrared Absorption Signatures

Infrared spectroscopy reveals characteristic absorption bands that provide structural information about the functional groups present in this compound. The nitro group exhibits strong characteristic absorptions in two distinct regions of the infrared spectrum, with asymmetric and symmetric stretching vibrations appearing at approximately 1550 and 1350 wavenumbers respectively. These bands are among the most diagnostic features for confirming the presence of the nitro functionality.

The benzimidazole ring system contributes multiple absorption bands in the aromatic region, including carbon-carbon stretching vibrations between 1600 and 1500 wavenumbers and carbon-hydrogen stretching vibrations above 3000 wavenumbers. The heterocyclic nature of the benzimidazole ring generates distinctive absorption patterns that differ from simple aromatic compounds due to the presence of nitrogen atoms within the ring structure.

Aliphatic carbon-hydrogen stretching vibrations from the ethylpropyl substituent and methyl groups appear in the region between 2850 and 3000 wavenumbers, with multiple overlapping bands reflecting the various alkyl environments present in the molecule. The methyl groups attached to the benzimidazole ring exhibit slightly different absorption characteristics compared to the aliphatic methyl groups of the ethylpropyl chain due to their proximity to the aromatic system.

The compound's infrared spectrum also reveals absorption bands characteristic of the imidazole nitrogen-hydrogen functionality, although these may be broadened or shifted due to intramolecular interactions with the nitro group. Fingerprint region analysis between 800 and 1300 wavenumbers provides additional structural confirmation through the observation of characteristic bending and stretching vibrations unique to the specific substitution pattern of this benzimidazole derivative.

属性

IUPAC Name |

5,6-dimethyl-7-nitro-1-pentan-3-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-5-11(6-2)16-8-15-12-7-9(3)10(4)13(14(12)16)17(18)19/h7-8,11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXECYAIQPVLQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C=NC2=C1C(=C(C(=C2)C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223462 | |

| Record name | 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73215-11-9 | |

| Record name | 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073215119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-ETHYLPROPYL)-5,6-DIMETHYL-7-NITRO-1H-BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY4DOC4P28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

General Synthetic Approach for Benzimidazole Derivatives

Benzimidazole compounds are generally synthesized by condensation reactions involving o-phenylenediamine derivatives and appropriate carbonyl or carboxyl-containing reagents under acidic or basic conditions. The process often includes cyclization to form the benzimidazole ring, followed by functional group modifications to introduce substituents such as nitro groups or alkyl chains.

Microwave-assisted synthesis has become a popular technique to enhance reaction rates and yields in benzimidazole preparation, offering environmentally friendly and efficient protocols.

Specific Preparation of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole

Starting Materials and Key Intermediates

- 5,6-Dimethyl-7-nitro-1H-benzimidazole core: This core structure can be synthesized from appropriately substituted o-phenylenediamine derivatives bearing methyl and nitro groups.

- 1-Ethylpropyl substituent introduction: Typically introduced via alkylation or amide coupling reactions on the benzimidazole nitrogen.

Reaction Conditions and Reagents

- Cyclization step: The condensation of 4-nitro-o-phenylenediamine with suitable aldehydes or amides under acidic conditions (e.g., HCl) or microwave irradiation at elevated temperatures (around 150°C) to form the nitro-substituted benzimidazole.

- Alkylation step: The introduction of the 1-ethylpropyl group onto the benzimidazole nitrogen can be achieved by nucleophilic substitution or amide bond formation using reagents such as alkyl halides or activated carboxylic acid derivatives (e.g., using coupling agents like HBTU in DMF with triethylamine).

- Solvents: Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate, and mixtures thereof.

- Bases: Triethylamine, potassium carbonate, or other organic/inorganic bases are used to facilitate alkylation or coupling reactions.

- Reaction temperatures: Alkylation or substitution reactions typically occur between room temperature and reflux conditions (20°C to 150°C), depending on the step.

Purification and Isolation

- The crude products are purified by silica gel column chromatography using ethyl acetate/hexane mixtures.

- Crystallization or precipitation techniques are employed to isolate pharmaceutically acceptable salts or pure compounds.

- Acid addition salts can be prepared by dissolving the compound in water-miscible organic solvents followed by acid addition and precipitation.

Detailed Reaction Scheme Example (Based on Patent WO2011099832A2)

| Step | Reactants/Intermediates | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromo-1,2-phenylenediamine + 2-chloro-6-fluorobenzaldehyde | Reflux in MeOH/THF with NaOH, 12 hr | Formation of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole | 77 |

| 2 | Benzimidazole intermediate + alkyl amine (e.g., 1-ethylpropylamine) | DMF, HBTU, triethylamine, RT to reflux | Formation of amide or alkylated benzimidazole derivative | 70 |

| 3 | Purification | Chromatography (ethyl acetate/hexane) | Pure this compound | - |

Microwave-Assisted Synthesis Advantages

Research Findings and Optimization

- The use of HBTU as a coupling agent in DMF with triethylamine provides efficient amide bond formation for attaching alkyl groups.

- Potassium carbonate in DMF is effective for substitution reactions involving halogenated intermediates.

- Reaction times and temperatures must be optimized to balance yield and purity; typical reaction times range from 2 to 12 hours for substitution reactions, and shorter for microwave-assisted cyclizations.

- The compound can be isolated as free base or pharmaceutically acceptable salts, including hydrates and solvates, which may affect solubility and bioavailability.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Core cyclization | 4-nitro-o-phenylenediamine + aldehyde/amide, HCl, 150°C, microwave or reflux |

| Alkylation/coupling | HBTU, triethylamine, DMF, RT to reflux, 2–12 hours |

| Solvents | DMF, THF, MeOH, ethyl acetate, hexane |

| Bases | Triethylamine, potassium carbonate |

| Purification | Silica gel chromatography, recrystallization |

| Yields | 70%–77% for key intermediates |

| Reaction time | Minutes (microwave) to hours (conventional) |

化学反应分析

Types of Reactions

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for the reduction of nitro groups.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

科学研究应用

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole exhibit antimicrobial properties. Research has shown that modifications in the benzimidazole structure can enhance their efficacy against various pathogens.

Case Study: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, derivatives of benzimidazole demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the nitro group in enhancing antibacterial activity.

Environmental Impact Assessment

The compound's role as a pesticide metabolite necessitates thorough environmental assessments. Its persistence in soil and water systems can lead to bioaccumulation, affecting non-target organisms.

Ecotoxicological Data

The ecotoxicological profile of this compound reveals:

| Endpoint | Value |

|---|---|

| LC50 (Inhalation, rat) | 26.8 mg/l (4h) |

| LD50 (Oral, rat) | 1320 - 6690 mg/kg |

| Predicted No Effect Concentration (PNEC) | Water: 10 mg/l |

Regulatory Considerations

Due to its classification as a pesticide metabolite, the compound is subject to regulatory scrutiny under various environmental protection laws. It is essential for researchers and manufacturers to comply with guidelines regarding its usage and disposal.

作用机制

The mechanism of action of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The compound may also inhibit specific enzymes or disrupt cellular processes by binding to target proteins .

相似化合物的比较

Key Observations :

- The 7-nitro group contributes to electron-withdrawing effects, stabilizing the molecule during photodegradation .

- In contrast, 2,6-diisopropylphenyl substituents in the analog from introduce steric hindrance, altering binding affinity to biological targets.

Comparison with Pendimethalin Degradants

The compound is one of several degradants of pendimethalin. Key metabolites include:

| Degradant ID | Name (IUPAC) | Purity | Environmental Behavior |

|---|---|---|---|

| p36 | 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole | 99.0% | High persistence; detected in surface water |

| p44 | 4-[(1-Ethylpropyl)amino]-2-methyl-3,5-dinitrobenzoic acid | 96.1% | Rapid hydrolysis in acidic conditions |

| p48 | 4,5-dimethyl-3-nitro-N2-(pentan-3-yl)benzene-1,2-diamine | 98.0% | Forms stable complexes with soil organic matter |

Degradation Pathways :

- p36 forms via cyclization of pendimethalin intermediates under photolytic conditions, exhibiting slower degradation rates than p44 and p48 due to its aromatic stability .

Regulatory and Environmental Persistence

Regulatory Tolerances (U.S. EPA)

| Commodity | Tolerance (ppm) | Metabolites Included |

|---|---|---|

| Milk | 0.03 | Pendimethalin + p36 + p44 |

| Meat | 0.15 | Pendimethalin + p36 + p44 |

| Forage Grasses (hay) | 80 | Pendimethalin + p36 |

Implications :

Environmental Impact

生物活性

1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole, with the CAS number 73215-11-9, is a synthetic compound that has garnered attention for its potential biological activities. This compound is a derivative of benzimidazole, a class of compounds known for various pharmacological properties, including anti-parasitic and anti-cancer activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

- Molecular Formula : C14H19N3O2

- Molecular Weight : 261.32 g/mol

- Structure : The compound contains a benzimidazole core substituted with a nitro group and ethylpropyl side chain, which may influence its biological interactions.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| CAS Number | 73215-11-9 |

| Molecular Formula | C14H19N3O2 |

| Molecular Weight | 261.32 g/mol |

| Storage Conditions | -20 °C |

| Solvent Used | Acetonitrile |

The biological activity of this compound has been primarily studied in relation to its herbicidal properties. It acts by inhibiting microtubule assembly during cell division, which is crucial for the growth and reproduction of plants. This mechanism is similar to that of other dinitroaniline herbicides.

Case Studies and Research Findings

- Herbicidal Activity : Research indicates that this compound exhibits selective herbicidal activity against various weed species by disrupting mitosis in plant cells. It has shown effective control over species like Alopecurus myosuroides, which are known for their resistance to other herbicides .

- Toxicological Studies : Toxicity assessments have revealed that while the compound is effective as a herbicide, it poses certain risks to non-target organisms. The derived no-effect levels (DNEL) for workers and consumers indicate exposure limits that must be adhered to in agricultural settings .

- Environmental Impact : The predicted no-effect concentration (PNEC) values suggest that care must be taken to prevent contamination of aquatic environments, as the compound can leach into water systems .

Table 2: Toxicological Data

| Exposure Route | DNEL (Workers) | DNEL (Consumers) |

|---|---|---|

| Inhalation | 68 mg/m³ | 220 mg/m³ |

| Skin Contact | 32.2 mg/kg BW/d | Not applicable |

Applications in Research

The compound's structural properties have made it a subject of interest in drug design and agricultural research. Its ability to interact with biological systems suggests potential applications beyond herbicides:

- Drug Development : There is ongoing research into modifying the structure of similar benzimidazole derivatives for use as pharmaceuticals targeting various diseases, including cancer and parasitic infections .

- Environmental Testing : As a reference standard in environmental testing, this compound assists in assessing pesticide residues in soil and water samples .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole, and how are they optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of 1,2-phenylenediamine derivatives with aldehydes or ketones under oxidative conditions. For example, substituents like nitro and alkyl groups are introduced via regioselective nitration and alkylation steps. Catalysts such as trimethylsilyl chloride (TMSCl) in aqueous or two-phase systems improve yields (up to 88%) by facilitating intermediate stabilization . Microwave-assisted synthesis can further enhance reaction efficiency, reducing time from hours to minutes . Characterization relies on / NMR, HRMS, and X-ray crystallography to confirm regiochemistry and purity .

Q. How is the structural integrity of this compound confirmed during synthesis?

- Methodological Answer : Structural validation employs a multi-technique approach:

- NMR Spectroscopy : NMR chemical shifts for aromatic protons (6.75–7.94 ppm) and alkyl groups (e.g., ethylpropyl at ~1.2–1.5 ppm) confirm substitution patterns .

- HRMS : Precise molecular ion peaks (e.g., [M+H]) validate molecular weight within 3 ppm error .

- X-ray Crystallography : Resolves ambiguities in nitro group orientation and steric effects from the ethylpropyl chain .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer : Initial screens include:

- Cytotoxicity : MTT or Mosmann’s colorimetric assay (absorbance at 570 nm) to assess cell viability .

- Antioxidant Activity : DPPH radical scavenging (IC values <10 µg/mL indicate potency; compare to BHT standard) .

- Analgesic Testing : Acetic acid-induced writhing models in mice, with dose-response curves (e.g., 50 mg/kg) .

Advanced Research Questions

Q. How can reaction efficiency be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : TMSCl in water/toluene biphasic systems reduces side reactions and simplifies purification .

- Microwave Irradiation : Accelerates cyclocondensation (e.g., 80°C for 20 min vs. 8–12 h conventionally) with comparable yields .

- Green Chemistry : Solvent-free conditions or ionic liquids minimize waste, improving sustainability .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to targets (e.g., hPreP for Alzheimer’s) to prioritize substituents like nitro groups for hydrogen bonding .

- QSAR Models : Use Hammett constants (σ) to correlate electronic effects of substituents (e.g., methyl vs. nitro) with activity trends .

- In Vitro/In Vivo Correlation : Validate computational predictions with dose-dependent assays (e.g., IC vs. docking scores) .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., nitro group instability above 150°C) .

- pH Sensitivity : Monitor NMR shifts in DO at pH 2–12 to detect hydrolytic degradation of the benzimidazole core .

- Light Exposure : UV-Vis spectroscopy tracks nitro-to-nitrito isomerization under UV light, which alters bioactivity .

Q. What advanced spectral techniques elucidate electronic effects of substituents?

- Methodological Answer :

- NMR : Probes electron-withdrawing effects of the nitro group (δ ~–50 ppm) vs. alkyl substituents .

- IR Spectroscopy : Nitro stretching vibrations (~1520 cm) indicate conjugation with the benzimidazole ring .

- Cyclic Voltammetry : Redox potentials correlate with electron-donating/-withdrawing substituent impacts on HOMO-LUMO gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。